1-(2,5-Dichloropyridin-3-yl)ethan-1-ol
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Overview
Description
1-(2,5-Dichloropyridin-3-yl)ethan-1-ol is a chemical compound characterized by its pyridine ring substituted with chlorine atoms at the 2 and 5 positions and an ethan-1-ol group at the 3 position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichloropyridin-3-yl)ethan-1-ol can be synthesized through several methods, including:
Halogenation: Starting with pyridine, chlorination at the 2 and 5 positions can be achieved using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving:
Large-scale halogenation reactions: using controlled conditions to ensure the selective chlorination of pyridine.
Purification steps: to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichloropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atoms can be reduced to form the corresponding pyridine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed:
Oxidation: 1-(2,5-Dichloropyridin-3-yl)ethanone and 1-(2,5-Dichloropyridin-3-yl)ethanoic acid.
Reduction: 2,5-Dichloropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichloropyridin-3-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,5-Dichloropyridin-3-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-(2,5-Dichloropyridin-3-yl)ethan-1-ol is similar to other pyridine derivatives, such as:
1-(3,5-Dichloropyridin-2-yl)ethanone
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
2,5-Dichloropyridin-3-ol
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the ethan-1-ol group, which can influence its reactivity and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H7Cl2NO |
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Molecular Weight |
192.04 g/mol |
IUPAC Name |
1-(2,5-dichloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3 |
InChI Key |
JSDZPXXWWYJMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
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